Methyl 3-(thiophen-3-yl)propanoate
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Overview
Description
Methyl 3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by a thiophene ring attached to a propanoate group through a methylene bridge
Mechanism of Action
Target of Action
It’s worth noting that this compound can be used as an intermediate in the production of certain pharmaceuticals .
Mode of Action
It has been reported that whole cells of rhodotorula glutinis can reduce a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, by rhodotorula glutinis is known . This process results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Result of Action
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, results in the production of (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This compound is an intermediate in the production of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
It’s worth noting that the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide by rhodotorula glutinis was carried out at 30°c . This suggests that temperature could be a significant environmental factor influencing the efficacy of this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophen-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound.
Another method involves the use of thiophene-3-carboxaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction typically requires a base such as piperidine and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl 3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Methyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of an ester.
Methyl 2-(thiophen-2-yl)acetate: Similar ester functionality but with the thiophene ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-thiophen-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVWSKVDFWWSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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